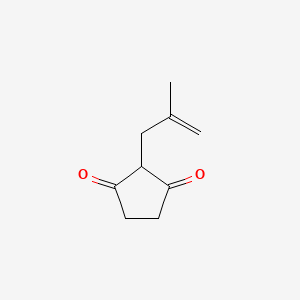
2-(2-Methylprop-2-en-1-yl)cyclopentane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylprop-2-en-1-yl)cyclopentane-1,3-dione is an organic compound with the molecular formula C10H14O2. This compound is characterized by a cyclopentane ring substituted with a 2-methylprop-2-en-1-yl group and two keto groups at positions 1 and 3. It is a colorless solid that is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylprop-2-en-1-yl)cyclopentane-1,3-dione can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylcyclopentane-1,3-dione with 2-(1-naphthyl)ethyl bromide, which gives the O-alkylation product . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-(2-Methylprop-2-en-1-yl)cyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylprop-2-en-1-yl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in a variety of substituted cyclopentane derivatives.
科学的研究の応用
2-(2-Methylprop-2-en-1-yl)cyclopentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a synthon in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 2-(2-Methylprop-2-en-1-yl)cyclopentane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. The keto groups in the molecule can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity.
類似化合物との比較
Similar Compounds
- 1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane
- 2-Hydroxy-3-methyl-2-cyclopenten-1-one
- Cyclopentane, 1-methyl-3-(2-methylpropyl)-
Uniqueness
2-(2-Methylprop-2-en-1-yl)cyclopentane-1,3-dione is unique due to its specific substitution pattern and the presence of two keto groups. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its ability to form stable complexes with enzymes and other biological molecules also sets it apart from similar compounds.
特性
CAS番号 |
112147-99-6 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC名 |
2-(2-methylprop-2-enyl)cyclopentane-1,3-dione |
InChI |
InChI=1S/C9H12O2/c1-6(2)5-7-8(10)3-4-9(7)11/h7H,1,3-5H2,2H3 |
InChIキー |
HBBIWEACYIQGCF-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CC1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


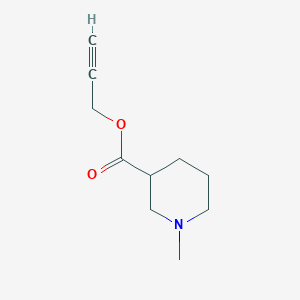

![2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile](/img/structure/B14321579.png)
![(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone]](/img/structure/B14321582.png)
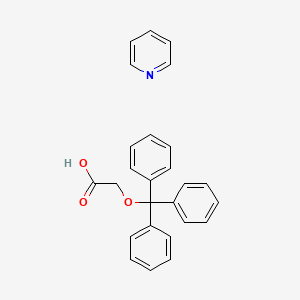



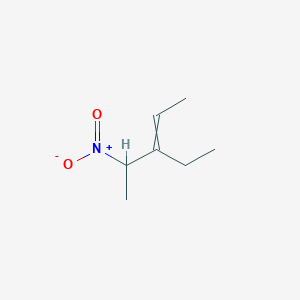

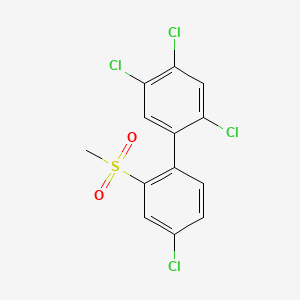
![2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B14321614.png)


